molecular formula C20H15FN6O4S B2599155 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 897757-97-0

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No. B2599155
CAS RN: 897757-97-0
M. Wt: 454.44
InChI Key: NOOGFJJCEWUABP-UHFFFAOYSA-N
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Description

“N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide” is a compound that contains a 1,2,4-triazole moiety . 1,2,4-Triazole is one of the most essential pharmacophore systems between five-membered heterocycles . The structure-activity relationship (SAR) of this nitrogen-containing heterocyclic compound showed potential antifungal activity .


Synthesis Analysis

A total of 52 novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety were designed, synthesized, and evaluated as antimicrobial agents in agriculture based on the molecular hybridization strategy .


Molecular Structure Analysis

The fused thiazolo[3,2-b][1,2,4]triazole system is essentially planar, and bifurcated C-H.O, C-H.N and C-H.F interactions are present between molecules .


Chemical Reactions Analysis

The compound is part of a class of compounds that have been synthesized and evaluated as antimicrobial agents in agriculture . The synthesis involved a molecular hybridization strategy .

Scientific Research Applications

Synthesis and Structural Characterization

  • The microwave-assisted synthesis of hybrid molecules, including those with thiazolo[3,2-b][1,2,4]triazole motifs, has been reported, showing potential antimicrobial, antiurease, and antilipase activities. Some compounds demonstrated moderate antimicrobial activity against various microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).
  • A study on the synthesis of eperezolid-like molecules evaluated their antimicrobial activities, revealing high anti-Mycobacterium smegmatis activity for all compounds tested (Yolal et al., 2012).

Biochemical and Pharmacological Applications

  • Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase found high-affinity inhibition, with potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
  • The synthesis of ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate highlighted its potential as a novel, highly potent, and safe antianxiety agent, suggesting partial agonist profile without typical benzodiazepine side effects (Anzini et al., 2008).

Antimicrobial and Antifungal Effects

  • The synthesis and biochemical evaluation of triazole-oxadiazoles against Candida species indicated potent antifungal and apoptotic effects, with compounds showing significant activity against various Candida strains and non-toxic effects against healthy cells (Çavușoğlu et al., 2018).
  • A study on the synthesis and structural characterization of isostructural thiazoles with aryl substitutions presented compounds with significant potential for further pharmacological exploration (Kariuki et al., 2021).

Mechanism of Action

The anti-Xoo mechanistic studies revealed that compound 6u exerted its antibacterial effects by increasing the permeability of bacterial membrane, reducing the content of extracellular polysaccharide, and inducing morphological changes of bacterial cells .

Future Directions

The current study will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds .

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O4S/c21-13-7-5-12(6-8-13)17-24-20-26(25-17)14(11-32-20)9-10-22-18(28)19(29)23-15-3-1-2-4-16(15)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOGFJJCEWUABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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